molecular formula C₂₅H₃₂O₆ B1146664 21-Dehydro Budesonide CAS No. 85234-63-5

21-Dehydro Budesonide

カタログ番号 B1146664
CAS番号: 85234-63-5
分子量: 428.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Budesonide synthesis involves several steps, including acetalization, which is crucial for forming its epimeric mixture of 22R and 22S. A study highlighted the stereoselectivity of acetalization in Budesonide synthesis, showing that under specific conditions, a product containing a higher ratio of 22R to 22S can be achieved, indicating the complex synthesis process and the potential for creating analogs like 21-Dehydro Budesonide through modification of synthesis steps (Wang Dong-hua, 2005).

Molecular Structure Analysis

Budesonide's molecular structure features two hydroxyl sites that are potential sites for sulfate conjugation. Mass spectrometry analysis indicates the formation of a monosulfated budesonide product, with sulfation likely occurring at the 21-hydroxyl group. This specific sulfation and the molecular structure's responsiveness to enzymatic actions hint at the structural complexity and reactivity of analogs like 21-Dehydro Budesonide (Connie A. Meloche et al., 2002).

科学的研究の応用

  • Neurology and Pain Management

    • 21-Dehydro Budesonide is used in the field of neurology and pain management .
    • It is used as a reference standard in pharmaceutical research .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Asthma Treatment

    • Budesonide, a related compound, has been used in the treatment of asthma .
    • It is used in inhaled corticosteroids (ICSs) which changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • Budesonide is less lipophilic than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • The use of ICSs like Budesonide has changed from a last resort to first-line treatment .
  • Pulmonary Surfactant Carrier

    • Budesonide has been used as a carrier in exogenous pulmonary surfactant (EPS) .
    • The clinical benefits of using EPS as a carrier of Budesonide, a non-halogenated corticosteroid with a broad anti-inflammatory effect, have been established .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Inhaled Drug Delivery

    • Budesonide has been used in inhaled drug delivery .
    • The introduction of inhaled corticosteroids (ICSs) changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .
    • Budesonide is much less lipophilic, giving it a 100-fold higher water solubility than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • In airway tissue, a Budesonide fraction is reversibly esterified to intracellular fatty acids, a lipophilic conjugate, which prolongs airway efficacy .
  • Maintenance and Reliever Therapy (MART)

    • With the development of the budesonide/formoterol combination inhaler (BUD/FORM), Budesonide contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .
    • Recent studies demonstrated the value of BUD/FORM as a generally recommended as-needed therapy for asthma (“anti-inflammatory reliever”, AIR) .
  • COVID-19 Treatment

    • Early treatment with inhaled Budesonide has been used to prevent clinical deterioration in patients with COVID-19 .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Treatment of All Degrees of Asthma Severity

    • An established dose response made Budesonide suitable for the treatment of patients with all degrees of asthma severity .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Anti-Inflammatory Activity at Blood and Bone Marrow Levels

    • Another mechanism is that the rapidly absorbed bulk fraction, via short plasma peaks, adds anti-inflammatory activity at the blood and bone marrow levels .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Influence on International Asthma Management and Treatment Guidelines

    • These abovementioned qualities have all influenced international asthma management and treatment guidelines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

Safety And Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEOYIKQUMWUPY-CTPKKYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Budesonide

Citations

For This Compound
3
Citations
S Hou, M Hindle, PR Byron - Journal of pharmaceutical and biomedical …, 2001 - Elsevier
… identification of impurities 1 and 2 is the two epimers of 21-dehydro-budesonide. … 2 (preliminarily identified as the two epimers of 21-dehydro-budesonide), resolution between the peaks …
Number of citations: 60 www.sciencedirect.com
S Hou - 2001 - search.proquest.com
The kinetics and mechanisms of budesonide degradation in propylene glycol (PG) solutions were investigated. In order to perform a series of accelerated degradation studies, a stability-…
Number of citations: 1 search.proquest.com
G ROTH - … in Steroid Analysis: Proceedings of the …, 1982 - Elsevier Science & Technology
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。